molecular formula C14H17F2N3O2S B4709238 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4709238
M. Wt: 329.37 g/mol
InChI Key: HOHZOXGQSWSXHL-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, dimethyl, and phenylethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl and dimethyl groups are introduced through specific halogenation and alkylation reactions. The phenylethyl group is often added via a Friedel-Crafts alkylation reaction. The final sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoromethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its combination of difluoromethyl, dimethyl, and sulfonamide groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O2S/c1-9(12-7-5-4-6-8-12)18-22(20,21)13-10(2)17-19(11(13)3)14(15)16/h4-9,14,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHZOXGQSWSXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE

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